molecular formula C12H13ClO2S B1454106 5-Chloro-2-(cyclopentylsulfanyl)benzoic acid CAS No. 1342701-58-9

5-Chloro-2-(cyclopentylsulfanyl)benzoic acid

Cat. No. B1454106
M. Wt: 256.75 g/mol
InChI Key: QFUITKDUTIAALK-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclopentylsulfanyl)benzoic acid is a chemical compound with the molecular formula C12H13ClO2S . It has an average mass of 256.748 Da and a monoisotopic mass of 256.032471 Da .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(cyclopentylsulfanyl)benzoic acid is 1S/C12H13ClO2S/c13-8-5-6-11(10(7-8)12(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) . This indicates the specific arrangement of atoms in the molecule.

It has a molecular weight of 256.75 . The compound’s properties can be further analyzed using various techniques .

Scientific Research Applications

Plant Growth Regulation

One of the key applications of chloro- and methyl-substituted benzoic acids, which include compounds like 5-Chloro-2-(cyclopentylsulfanyl)benzoic acid, is in the field of plant growth regulation. Research has shown that these compounds have significant physiological activity when tested with wheat, pea, and other plants. Specifically, chloro-derivatives were found to be more active than their counterparts in promoting plant growth (Pybus et al., 1959).

Industrial Process Scale-Up

In industrial chemistry, 5-Chloro-2-(cyclopentylsulfanyl)benzoic acid and similar compounds are important intermediates. For instance, in the synthesis of SGLT2 inhibitors used for diabetes therapy, these compounds play a crucial role. They have been effectively synthesized from readily available raw materials, demonstrating scalability and cost-effectiveness in large-scale production (Zhang et al., 2022).

Crystal Structure and Interactions

The study of crystal structures and molecular interactions is another area where derivatives of 5-Chloro-2-(cyclopentylsulfanyl)benzoic acid are relevant. Research has delved into the crystal properties of compounds with similar molecular structures, enhancing our understanding of hydrogen bonding and molecular assembly in crystalline forms (Hemamalini & Fun, 2010).

Photodecomposition Research

Studies on the photodecomposition of chlorobenzoic acids, including compounds similar to 5-Chloro-2-(cyclopentylsulfanyl)benzoic acid, have been conducted to understand their behavior under ultraviolet irradiation. This research is crucial in understanding the environmental impact and degradation processes of these chemicals (Crosby & Leitis, 1969).

Thermodynamic Studies

Thermodynamic studies of benzoic acid and its derivatives, including chlorobenzoic acids, are essential in pharmaceutical research. These studies provide insights into phase behavior, stability, and solubility, crucial for process design in drug manufacturing (Reschke et al., 2016).

properties

IUPAC Name

5-chloro-2-cyclopentylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2S/c13-8-5-6-11(10(7-8)12(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUITKDUTIAALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=C(C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(cyclopentylsulfanyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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